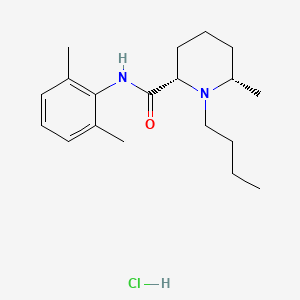
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a butyl group, and a dimethylphenyl group. It is often used in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- typically involves the condensation of N-butylpipecolic acid with 2,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. Quality control measures are implemented to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor molecule. This interaction can influence various biochemical pathways, leading to its observed effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, 1-oxide
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (2R,3R)-2,3-dihydroxybutanedioate
Uniqueness
What sets 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- apart from similar compounds is its specific cis-configuration, which can result in unique chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with molecular targets, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
123132-67-2 |
|---|---|
Molekularformel |
C19H31ClN2O |
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
(2S,6S)-1-butyl-N-(2,6-dimethylphenyl)-6-methylpiperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H30N2O.ClH/c1-5-6-13-21-16(4)11-8-12-17(21)19(22)20-18-14(2)9-7-10-15(18)3;/h7,9-10,16-17H,5-6,8,11-13H2,1-4H3,(H,20,22);1H/t16-,17-;/m0./s1 |
InChI-Schlüssel |
LNDAFJZHOUCVIW-QJHJCNPRSA-N |
Isomerische SMILES |
CCCCN1[C@H](CCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)C.Cl |
Kanonische SMILES |
CCCCN1C(CCCC1C(=O)NC2=C(C=CC=C2C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


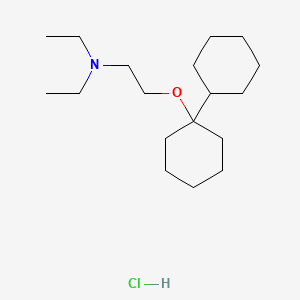
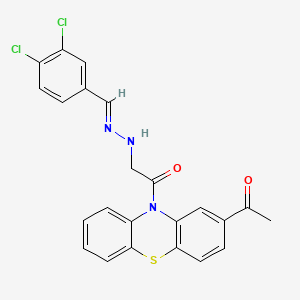
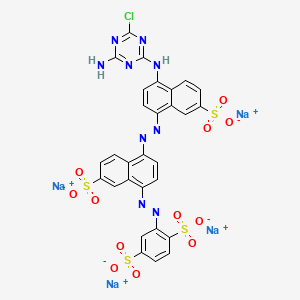
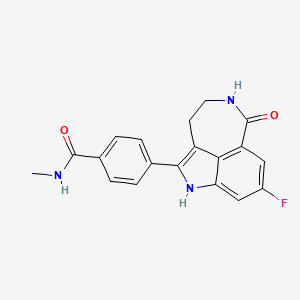
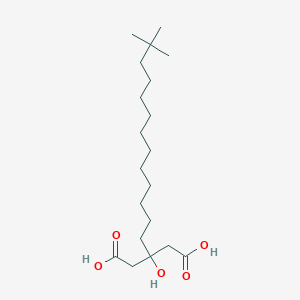


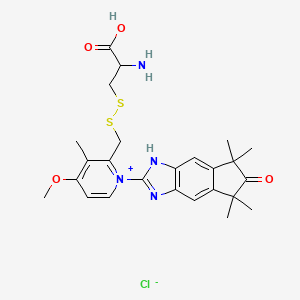
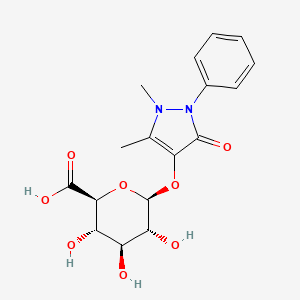

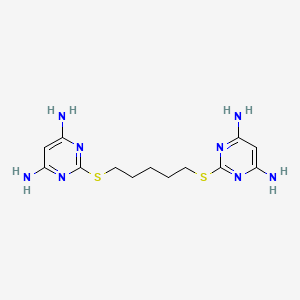
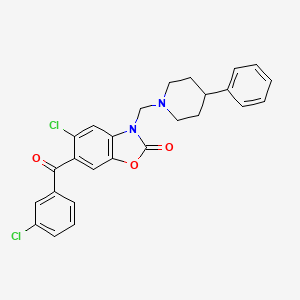
![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
